Procurement Solution: Unprotected aminocatechols oxidize; alkyl-ether protections require harsh BBr3. This benzoate-protected building block offers room-temperature stability, mild deprotection, and a 5-Cl handle for cross-coupling. • Prevents oxidative degradation • Mild orthogonal deprotection • Enables divergent late-stage functionalization • Direct access to 7-hydroxybenzoxazoles for kinase inhibitor design. Inquire for bulk.
3-Amino-5-chloro-2-hydroxyphenyl benzoate (CAS 1221791-82-7) is an orthogonally protected, highly functionalized aminophenol building block designed for the precise synthesis of complex heterocycles. Featuring a primary amine and a free phenolic hydroxyl group situated adjacent to a benzoate-protected hydroxyl, this compound serves as an ideal precursor for 7-oxygenated benzoxazoles, benzothiazoles, and benzimidazoles [1]. The presence of the 5-chloro substituent provides a reliable handle for downstream transition-metal-catalyzed cross-coupling, making this specific molecule a highly strategic procurement choice for process chemists and medicinal chemistry teams targeting advanced, multi-substituted aromatic scaffolds[2].
Phenyl benzoate ester form – not methyl ester or chloramphenicol base
Fragment‑compliant physicochemical profile (moderate lipophilicity, compact scaffold)
Precursor chemotype for factor VIIa/TF inhibitor lead optimisation
Generic substitution with simpler or differently protected analogs fundamentally compromises synthetic efficiency and scalability. Attempting to use the unprotected baseline, 3-amino-5-chlorobenzene-1,2-diol, leads to rapid oxidative degradation into intractable ortho-quinones under ambient storage or basic reaction conditions, severely impacting batch reproducibility [1]. Conversely, utilizing standard alkyl ether protections (such as 3-amino-5-chloro-2-methoxyphenyl benzoate) necessitates harsh Lewis acidic conditions (e.g., BBr3) for late-stage deprotection, which frequently results in the cleavage of sensitive functional groups in advanced API intermediates[2]. Procuring the benzoate-protected 1221791-82-7 specifically resolves these issues by offering robust shelf stability alongside mild, orthogonal deprotection parameters.
Phenyl benzoate: high‑melting crystalline solid; LogP ~2.8
Melting point differs by ~100 °C, altering crystallisation and thermal stability; lower lipophilicity shifts HPLC retention and membrane permeability
Benzoate ester enables orthogonal O‑deprotection for biaryl coupling
Methyl ether cannot replicate selective phenol liberation; alternative protecting groups add synthetic steps and may reduce SAR fidelity
Elaborated phenyl‑ester‑derived scaffold yields reported fVIIa/TF inhibitors
May lack the 3‑amino‑5‑chloro‑2‑hydroxy substitution required for target engagement; bioactivity context may not transfer
Unprotected aminodiols are notoriously sensitive to atmospheric oxidation, complicating procurement and storage. By masking the C1 hydroxyl as a benzoate ester, 3-amino-5-chloro-2-hydroxyphenyl benzoate exhibits significantly extended shelf life and process stability. Comparative degradation studies demonstrate that the benzoate-protected analog maintains >98% purity over prolonged ambient exposure, whereas the free 3-amino-5-chlorobenzene-1,2-diol degrades rapidly, necessitating strict inert-atmosphere handling [1].
| Evidence Dimension | Purity retention under ambient air exposure |
| Target Compound Data | >98% purity retained (30 days, 25°C) |
| Comparator Or Baseline | 3-amino-5-chlorobenzene-1,2-diol (unprotected baseline) |
| Quantified Difference | >40% higher purity retention (unprotected diol degrades to <60% due to quinone formation) |
| Conditions | Ambient atmosphere, 25°C, standard laboratory storage |
Eliminates the need for specialized inert-atmosphere storage and handling, reducing procurement waste and ensuring reproducible batch-to-batch yields during scale-up.
The choice of protecting group at the C1 oxygen is critical for the synthesis of complex APIs. Compared to alkyl ether protections, the benzoate ester in 3-amino-5-chloro-2-hydroxyphenyl benzoate can be cleaved under exceptionally mild basic conditions (e.g., LiOH in THF/water). This prevents the degradation of sensitive structural motifs that typically occurs when using the harsh Lewis acidic conditions required to cleave the methoxy analog [1].
| Evidence Dimension | Yield of deprotected 7-hydroxybenzoxazole derivative |
| Target Compound Data | 85-92% yield using mild basic hydrolysis |
| Comparator Or Baseline | 3-amino-5-chloro-2-methoxyphenyl benzoate (methoxy analog) |
| Quantified Difference | 25-35% higher yield of the target product, avoiding BBr3-induced decomposition |
| Conditions | Post-cyclization deprotection in the presence of acid-sensitive secondary functional groups |
Enables the use of this building block in the late-stage synthesis of highly functionalized drug candidates without risking scaffold degradation, directly improving overall process economics.
The orthogonal protection strategy of this building block allows for unambiguous, regioselective cyclization. The adjacent free 2-OH and 3-NH2 groups react smoothly with cyclizing agents to form the benzoxazole core, while the 1-benzoate remains intact. This prevents the formation of isomeric mixtures that occur when using symmetrically or poorly differentiated precursors, drastically simplifying downstream purification [1].
| Evidence Dimension | Regioselectivity of benzoxazole ring closure |
| Target Compound Data | >99% single regioisomer (7-benzoyloxy-5-chlorobenzoxazole) |
| Comparator Or Baseline | Partially protected or un-differentiated aminodiols |
| Quantified Difference | Avoids the 30-50% off-target isomer formation seen in poorly differentiated analogs |
| Conditions | Cyclization with triethyl orthoformate under mild acid catalysis |
Drastically simplifies downstream purification and maximizes the atom economy of the synthetic route, lowering overall API production costs and reducing solvent waste.
The 5-chloro substituent provides a robust handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings after the benzoxazole core is formed. The presence of the benzoate group at the 1-position sterically and electronically modulates the ring, improving the oxidative addition of palladium compared to electron-rich, unprotected phenolic analogs, which can coordinate to and poison the catalyst [1].
| Evidence Dimension | Cross-coupling conversion efficiency |
| Target Compound Data | >85% conversion in standard Suzuki couplings |
| Comparator Or Baseline | Unprotected 5-chloro-7-hydroxybenzoxazole |
| Quantified Difference | Improved catalyst turnover and significantly reduced dehalogenation side reactions |
| Conditions | Pd(dppf)Cl2, arylboronic acid, mild base, 80°C |
Allows procurement of a single advanced intermediate that can be divergently coupled to create a wide library of proprietary analogs, optimizing R&D supply chains.
Ideal for developing kinase inhibitors or CNS-active agents where the 7-hydroxybenzoxazole motif is required for critical hydrogen bonding in the target active site, directly leveraging the mild deprotection profile of the benzoate group[1].
The 5-chloro group allows for divergent late-stage cross-coupling, making this compound a perfect starting material for generating diverse libraries of substituted heterocycles without needing to procure multiple distinct starting materials [2].
The resulting 7-hydroxybenzoxazole systems are known fluorophores; this orthogonally protected precursor enables the precise construction of fluorescent probes with specific emission characteristics tuned by the 5-position substituent [3].